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Compound of Interest

Compound Name: (S)-3-Thienylglycine

Cat. No.: B2661540 Get Quote

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest

within the scientific community, particularly for its applications in pharmaceutical research and

drug development. Its unique structural features, conferred by the thiophene ring, make it a

valuable chiral building block for the synthesis of novel therapeutic agents and specialized

peptides. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, synthesis, and key applications of (S)-3-Thienylglycine for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification
(S)-3-Thienylglycine, systematically named (S)-2-amino-2-(thiophen-3-yl)acetic acid, is an

analog of phenylglycine where the phenyl group is replaced by a thiophene ring at the 3-

position. The presence of the sulfur-containing aromatic heterocycle and the chiral center at the

alpha-carbon are key to its chemical reactivity and biological activity.

Chemical Structure:

Table 1: Chemical Identifiers for (S)-3-Thienylglycine
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Identifier Value Reference

IUPAC Name
(S)-2-amino-2-(thiophen-3-

yl)acetic acid

CAS Number 1194-87-2 [1][2][3]

Molecular Formula C₆H₇NO₂S [1][2][3]

Molecular Weight 157.19 g/mol [1][2][3]

Synonyms
L-2-(3-Thienyl)glycine, H-L-2-

(3-Thienyl)glycine
[1][2]

MDL Number MFCD00079617 [1][2][3]

PubChem CID 102577 [1]

Physicochemical and Spectroscopic Properties
The physicochemical properties of (S)-3-Thienylglycine and its commonly used protected

derivatives are crucial for its application in synthesis and for understanding its behavior in

biological systems.

Table 2: Physicochemical Properties of (S)-3-Thienylglycine and Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.researchgate.net/publication/11989698_Asymmetric_Strecker_Synthesis_of_-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R_-Phenylglycine_Amide_as_Chiral_Auxiliary
https://pubmed.ncbi.nlm.nih.gov/22029258/
https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.researchgate.net/publication/11989698_Asymmetric_Strecker_Synthesis_of_-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R_-Phenylglycine_Amide_as_Chiral_Auxiliary
https://pubmed.ncbi.nlm.nih.gov/22029258/
https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.researchgate.net/publication/11989698_Asymmetric_Strecker_Synthesis_of_-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R_-Phenylglycine_Amide_as_Chiral_Auxiliary
https://pubmed.ncbi.nlm.nih.gov/22029258/
https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.researchgate.net/publication/11989698_Asymmetric_Strecker_Synthesis_of_-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R_-Phenylglycine_Amide_as_Chiral_Auxiliary
https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.researchgate.net/publication/11989698_Asymmetric_Strecker_Synthesis_of_-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R_-Phenylglycine_Amide_as_Chiral_Auxiliary
https://pubmed.ncbi.nlm.nih.gov/22029258/
https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.benchchem.com/product/b2661540?utm_src=pdf-body
https://www.benchchem.com/product/b2661540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2661540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
(S)-3-
Thienylglycine

Boc-(S)-3-
Thienylglycine

Fmoc-(S)-3-
Thienylglycine

Appearance
White to off-white

powder/solid
White powder

White to off-white

powder

Melting Point 218-221 °C 118 - 124 °C 186 - 192 °C (Lit.)

Solubility
Sparingly soluble in

water
- -

Optical Rotation Not specified
[α]D25 = +110 ±2°

(c=1 in MeOH)

[α]D20 = +60 ±1° (c=1

in DMF)

Purity ≥ 98% ≥ 99% (HPLC) ≥ 97% (HPLC)

Storage
Room temperature,

inert atmosphere
0 - 8 °C 0 - 8 °C

Reference [1][2] [4] [5]

Synthesis and Experimental Protocols
The enantioselective synthesis of α-amino acids like (S)-3-Thienylglycine is a critical

challenge in organic chemistry. Several strategies have been developed, with the Asymmetric

Strecker Synthesis being a prominent and adaptable method. Chemoenzymatic methods,

which combine chemical synthesis with enzymatic resolution, also offer an efficient route to

high enantiopurity.

Representative Experimental Protocol: Asymmetric
Strecker Synthesis
This protocol is a representative example based on the Strecker synthesis, a well-established

method for α-amino acid production.[6] The synthesis of (S)-3-Thienylglycine would start from

3-thiophenecarboxaldehyde.

Step 1: Formation of the α-aminonitrile
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To a stirred solution of 3-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent (e.g.,

methanol), add a chiral amine auxiliary, such as (R)-phenylglycine amide (1 equivalent).[7]

Add a source of cyanide, such as sodium cyanide (NaCN, 1.05 equivalents), and an acid,

like acetic acid (1.05 equivalents), to the mixture at room temperature.[7]

The reaction mixture is stirred, and the temperature may be adjusted to facilitate the

diastereoselective formation of the α-aminonitrile. The progress of the reaction is monitored

by a suitable analytical technique (e.g., TLC or HPLC).

A crystallization-induced asymmetric transformation can be employed, where one

diastereomer preferentially crystallizes from the solution, driving the equilibrium towards the

desired product.[7]

The precipitated solid is isolated by filtration, washed, and dried to yield the

diastereomerically pure α-aminonitrile.

Step 2: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary

The purified α-aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCl) at elevated

temperatures to convert the nitrile group to a carboxylic acid.

This step also cleaves the chiral auxiliary, which can often be recovered and recycled.

Following hydrolysis, the reaction mixture is cooled, and the product is isolated. This may

involve neutralization to the isoelectric point of the amino acid to induce precipitation.

The crude (S)-3-Thienylglycine is then purified by recrystallization from a suitable solvent

system (e.g., water/ethanol) to yield the final product with high enantiomeric purity.
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Asymmetric Strecker Synthesis Workflow
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Asymmetric Strecker Synthesis Workflow

Applications in Research and Drug Development
(S)-3-Thienylglycine is a versatile building block with significant applications in medicinal

chemistry and peptide science.
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Peptide Synthesis
The incorporation of unnatural amino acids like (S)-3-Thienylglycine into peptide chains can

confer novel properties, such as increased resistance to enzymatic degradation, enhanced

receptor binding affinity, and unique conformational constraints.[1] It is used in solid-phase

peptide synthesis (SPPS), typically with its amino group protected by Fmoc (9-

fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[4][5]
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Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS Cycle
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Solid-Phase Peptide Synthesis Workflow
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Neuropharmacology and Receptor Targeting
(S)-3-Thienylglycine and its derivatives are explored for their potential to interact with targets

in the central nervous system.[1] As an amino acid analog, it can be used to probe

neurotransmitter systems, such as glycine and glutamate receptors. Glycine itself is a

mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, and molecules that interact

with the glycine binding site can modulate receptor activity.[8][9] The development of agonists,

partial agonists, or antagonists for the NMDA receptor glycine site is an active area of research

for treating neurological and psychiatric disorders.[1]

NMDA Receptor Modulation by Glycine Site Ligands
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NMDA Receptor Modulation by Glycine Site Ligands

Conclusion
(S)-3-Thienylglycine stands out as a non-canonical amino acid with significant potential in the

development of new pharmaceuticals and research tools. Its unique thiophene moiety provides
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a scaffold for creating molecules with tailored biological activities. The availability of robust

synthetic methods allows for its incorporation into complex peptides and small molecules,

paving the way for further exploration of its therapeutic potential, particularly in the realm of

neuropharmacology. This guide serves as a foundational resource for scientists and

researchers looking to leverage the unique properties of (S)-3-Thienylglycine in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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